6-Methylcytidine

Beschreibung

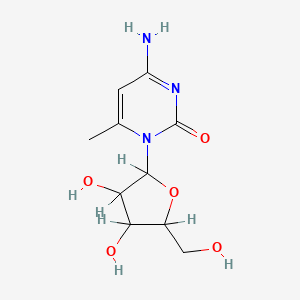

Structure

3D Structure

Eigenschaften

CAS-Nummer |

16710-12-6 |

|---|---|

Molekularformel |

C10H15N3O5 |

Molekulargewicht |

257.24 g/mol |

IUPAC-Name |

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidin-2-one |

InChI |

InChI=1S/C10H15N3O5/c1-4-2-6(11)12-10(17)13(4)9-8(16)7(15)5(3-14)18-9/h2,5,7-9,14-16H,3H2,1H3,(H2,11,12,17) |

InChI-Schlüssel |

LSNXXQLUOJPKHX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 6 Methylcytidine and Its Derivatives

Chemical Synthesis Routes to 6-Methylcytidine

The preparation of this compound has been achieved through various chemical strategies. These methods primarily involve either the direct glycosylation of a modified pyrimidine (B1678525) base or the modification of a pre-existing nucleoside scaffold.

Strategies Involving Cytidine (B196190) Deamination Pathways

One approach to synthesizing this compound involves the deamination of a related cytidine analog. For instance, this compound can be synthesized from 8-bromoadenosine, which undergoes deamination by cytidine deaminase. biosynth.com This enzymatic conversion is a key step in producing the target molecule. However, the uptake of the resulting this compound into cells has been observed to be very low. biosynth.com

Another related strategy involves the conversion of this compound to 6-methyluridine, which has been achieved with a 65% yield. researchgate.net This highlights the potential for interconversion between different 6-methylpyrimidine nucleosides.

Approaches for Regioselective Methylation of Cytidine Scaffolds

Direct and regioselective methylation of the cytidine scaffold presents a formidable challenge due to the multiple potential methylation sites on the molecule. DNA methyltransferases are enzymes that naturally methylate DNA by adding methyl groups to adenine (B156593) or cytosine bases. wikipedia.orgneb.com In laboratory settings, chemical reagents are employed to achieve this modification. For instance, iodomethane (B122720) in dimethylformamide (DMF) has been used to methylate cytidine to produce N3-methylcytidine. nsf.govbiorxiv.org However, achieving regioselectivity at the C6 position requires specific strategies to direct the methylation.

Synthesis of Related 6-Methylpyrimidine Nucleosides

The synthesis of 6-methylpyrimidine nucleosides, including this compound, has been successfully realized through the direct utilization of 6-methylcytosine. researchgate.netacs.org This method involves the silylation of 6-methylcytosine followed by treatment with an appropriate acetohalo sugar in acetonitrile (B52724). researchgate.net This general glycosidation procedure has also been applied to synthesize other related nucleosides like 5,6-dimethyluridine. researchgate.net

A new route for the synthesis of the precursor 6-methylcytosine has also been reported, further enabling the production of these nucleosides. researchgate.net Additionally, the synthesis of 6-methyl-2′-deoxycytidine has been accomplished using a similar direct glycosylation method. researchgate.net

Synthesis of N4-Alkyl-6-Methylcytidine Derivatives

The synthesis of N4-alkyl-6-methylcytidine derivatives is of particular interest for developing new bioactive compounds. mdpi.comresearchgate.netresearchgate.netresearchgate.net These derivatives have shown promise as antimicrobial agents. mdpi.comresearchgate.netresearchgate.netresearchgate.net

Methods for Introducing Alkyl Substituents at the N4 Position

A common strategy for introducing alkyl substituents at the N4 position of cytidine involves a multi-step process starting from a suitable precursor. One method begins with the synthesis of 6-methyl-4-thiouracil by treating 6-methyluracil (B20015) with Lawesson's reagent. mdpi.com This thionated intermediate is then reacted with an appropriate alkylamine to introduce the N4-alkyl group, forming N4-alkyl-6-methylcytosines. mdpi.com

These modified bases are subsequently glycosylated using the Vorbrüggen method. mdpi.com This involves the condensation of silylated N4-alkyl-6-methylcytosines with a protected ribose sugar, such as 1',2',3',5'-tetra-O-acetylribose, in the presence of a catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate. mdpi.com The final deprotection step, typically with aqueous ammonia (B1221849) in ethanol, yields the target N4-alkyl-6-methylcytidine derivatives. mdpi.com

An alternative approach involves the direct alkylation of the N4-amino group of a protected cytidine derivative. This requires careful selection of protecting groups and reaction conditions to achieve regioselectivity. mdpi.com

Challenges and Yield Optimization in Derivative Synthesis

The synthesis of N4-alkyl-6-methylcytidine derivatives is not without its challenges. One significant hurdle is the reduced reactivity of the C4 position of the 6-methylpyrimidine ring, which can lead to low yields in substitution reactions. mdpi.com For example, attempts to replace the thio group of 2′,3′,5′-tri-O-acetyl-6-methyl-4-thiouridine with alkylamines resulted in unsatisfactory yields. mdpi.com

To overcome these challenges and optimize yields, reaction conditions must be carefully controlled. For instance, in the Vorbrüggen glycosylation step, carrying out the reaction at a lower temperature (37°C) for a longer duration (several days) has been shown to produce better yields (65–80%) compared to heating at a higher temperature (82°C) for a shorter time. mdpi.com

Table of Synthetic Yields for N4-Alkyl-6-Methylcytidine Derivatives

| Derivative | Synthesis Method | Key Reagents | Yield | Reference |

| N4-Alkyl-6-methylcytidines | Glycosylation of N4-alkyl-6-methylcytosines | 1',2',3',5'-tetra-O-acetylribose, TMSOTf | 65-80% | mdpi.com |

| 6-Methyluridine | Deamination of this compound | - | 65% | researchgate.net |

Enzymatic Synthesis Approaches for this compound Analogs

The enzymatic synthesis of nucleoside analogs, including derivatives of this compound, presents a highly specific and environmentally benign alternative to traditional chemical methods. These biocatalytic approaches often proceed with high regio- and stereoselectivity under mild reaction conditions, minimizing the need for complex protection and deprotection steps. Among the various enzymes employed for this purpose, nucleoside phosphorylases have garnered significant attention for their role in nucleoside derivatization.

Biochemical and Biological Investigations of 6 Methylcytidine and Its Analogs

Cellular Interactions and Uptake Mechanisms

The entry of nucleoside analogs, such as 6-Methylcytidine, into a cell is a critical step for any subsequent biological activity. This process is not one of simple diffusion but is mediated by specific protein transporters embedded in the cell membrane. For nucleoside-related drugs, several families of transporter proteins are primarily responsible for their uptake and efflux. These include the Concentrative Nucleoside Transporter (CNT) and Equilibrative Nucleoside Transporter (ENT) families, which are the main pathways for nucleoside analogs to cross the plasma membrane and gain cellular access. nih.govtaylorfrancis.com

The intracellular concentration of a nucleoside analog is determined by the balance between its uptake, efflux, and metabolic processing by cellular enzymes. nih.gov Four principal types of transport processes have been identified for these compounds: equilibrative uniport, substrate exchange, concentrative uptake dependent on sodium (Na+) or hydrogen (H+) ions, and active efflux driven by ATP-dependent pumps like those from the Multidrug Resistance Protein (MRP) family. nih.gov The specific transporters expressed by a particular cell type can dictate the compound's tissue-specific effects and potential toxicity. nih.gov

The bioavailability of a compound like this compound, which refers to the proportion of the substance that enters circulation and is able to have an active effect, is governed by a variety of factors. nih.gov These can be broadly categorized into physicochemical properties of the compound itself, biological factors related to the system it is introduced into, and its pharmaceutical formulation. nih.govpatsnap.com

Key factors include:

Physicochemical Properties: The solubility, molecular size, and stability of the molecule are crucial. patsnap.com For instance, very hydrophilic drugs may be poorly absorbed due to difficulty crossing lipid-rich cell membranes. uomustansiriyah.edu.iq

Biological Transport Systems: As mentioned, the presence and activity of specific nucleoside transporters (ENTs and CNTs) are paramount for cellular uptake. taylorfrancis.comnih.gov The efficiency of these transporters can vary significantly between different cell and tissue types.

Metabolic Stability: Upon entering the gastrointestinal tract and passing through the liver (first-pass metabolism), a compound can be rapidly metabolized. Enzymes such as cytidine (B196190) deaminase, for example, can quickly catabolize cytidine analogs, reducing the amount of the unchanged drug that reaches systemic circulation. uomustansiriyah.edu.iqnih.gov

Cellular Environment: The pH of the surrounding environment can affect a drug's stability and absorption. patsnap.com Furthermore, factors within the cell, such as the activity of efflux pumps that actively remove foreign substances, can reduce intracellular concentration. nih.gov

Enzymatic Metabolism and Transformations of this compound Analogs

The therapeutic efficacy of nucleoside analogs like this compound is heavily dependent on their metabolic fate within the cell. These compounds are prodrugs that must be enzymatically converted into their active forms, typically nucleoside triphosphates, to exert their biological effects. nih.gov However, they are also substrates for catabolic enzymes that can inactivate them. The balance between these activation and inactivation pathways is a critical determinant of a drug's ultimate activity.

Two key enzyme families, nucleoside deaminases and kinases, play pivotal roles in the metabolism of cytidine analogs. nih.govptbioch.edu.pl

Nucleoside Deaminases: Cytidine deaminases (CDA) are catabolic enzymes that catalyze the hydrolytic deamination of cytidine and its analogs to uridine (B1682114) and the corresponding uridine analogs. nih.gov This conversion is generally considered an inactivation step, as the resulting uridine analog may have significantly lower or different biological activity. nih.gov The susceptibility of a this compound analog to deamination by CDA would represent a major pathway of metabolic inactivation, potentially limiting its therapeutic window. The presence of the methyl group at the 6-position of the pyrimidine (B1678525) ring could influence the binding and catalytic efficiency of CDA, a factor that requires specific enzymatic evaluation.

Nucleoside Kinases: Conversely, nucleoside kinases are responsible for the crucial first step in the anabolic activation pathway. mdpi.com Deoxycytidine kinase (dCK) is the principal enzyme responsible for phosphorylating deoxycytidine and a wide array of its analogs to the corresponding nucleoside monophosphate. mdpi.commdpi.com This is often the rate-limiting step in the activation cascade. nih.gov Subsequent phosphorylations by other kinases yield the active triphosphate form, which can then be incorporated into DNA or RNA, or inhibit key cellular enzymes like polymerases. mdpi.com

The substrate specificity of dCK is broad, and it is known to activate numerous anticancer and antiviral nucleoside analog drugs. mdpi.comnih.gov The efficiency with which this compound or its analogs are phosphorylated by dCK is a key predictor of their potential efficacy. ptbioch.edu.pl Both wild-type and engineered kinases are being explored for their ability to phosphorylate modified nucleosides, highlighting the importance of this enzymatic step. mdpi.comnih.gov

| Enzyme Family | Specific Enzyme Example | Role in Metabolism | Effect on Cytidine Analog |

|---|---|---|---|

| Deaminases | Cytidine Deaminase (CDA) | Catabolism | Inactivation (Converts cytidine analog to uridine analog) |

| Kinases | Deoxycytidine Kinase (dCK) | Anabolism (Activation) | Phosphorylation to nucleoside monophosphate (First step to activation) |

Structural Biology and Conformational Analysis of 6 Methylcytidine

Molecular Modeling and Computational Studies

Computational chemistry provides powerful tools to explore the conformational landscape of molecules like 6-Methylcytidine. Techniques such as molecular mechanics (MM) and molecular dynamics (MD) simulations allow for the prediction of stable conformations and the analysis of dynamic structural changes. acs.org

Analysis of Conformational Properties of this compound

Molecular modeling studies are instrumental in defining the preferred three-dimensional arrangement of this compound. These computational approaches are used to investigate the molecule's conformational properties, which are thought to influence its biological activity and cellular uptake. oup.com The primary conformational variables in a nucleoside include the pucker of the ribose sugar ring, the orientation of the base relative to the sugar (the glycosidic torsion angle), and the conformation of the exocyclic hydroxymethyl group.

Computational methods, such as creating a grid search with energy minimization at each point, can identify low-energy regions in the conformational space. northwestern.edu For nucleosides, a key focus is the rotation around the C1'-N1 glycosidic bond, which gives rise to two major conformational families: syn and anti. In the syn conformation, the base is positioned over the sugar ring, while in the anti conformation, it is directed away from the ring. agriculturejournals.cz Molecular dynamics simulations can further provide insights into the dynamic equilibrium between these states and the relative populations of different conformers at a given temperature. northwestern.edu While specific detailed energy landscapes for this compound are proprietary research findings, the general methodology follows these established principles of conformational analysis. acs.orgnih.gov

Computational Insights into Nucleoside-Protein Interactions

Computational studies offer significant insights into how modified nucleosides like this compound interact with proteins, such as polymerases or metabolic enzymes. Molecular dynamics (MD) simulations are a primary tool for investigating the binding patterns between a nucleoside and a protein. acs.org These simulations can model the dynamic process of binding and reveal how the methyl group at the C6 position influences the interaction. acs.org

Methods like alanine (B10760859) scanning, combined with interaction entropy calculations, can be employed to identify key amino acid residues within a protein's binding site that are crucial for recognizing and interacting with the modified nucleoside. acs.org Studies on related methylated cytosines have shown that methylation can either promote or dampen structural fluctuations in the binding pocket, which can be attributed to competing effects of steric hindrance from the methyl group and changes in base polarity. acs.org These computational approaches are vital for understanding the specificity of enzymes that process modified nucleosides and for designing molecules with tailored binding properties.

Spectroscopic Investigations of Glycosidic Conformation

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are essential for experimentally validating the conformational preferences predicted by computational models. These methods provide direct physical evidence of the molecular structure in solution.

Carbon-13 NMR Studies of Glycosidic Conformation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a particularly powerful technique for determining the conformation around the glycosidic bond of nucleosides. The chemical shifts of the carbon atoms in the ribose sugar and the pyrimidine (B1678525) base are sensitive to the syn or anti orientation.

Specific studies have utilized ¹³C NMR to analyze the glycosidic conformation of both cytidine (B196190) and this compound. oup.com The chemical shift of the anomeric carbon (C1') and other carbons of the ribose ring (notably C2' and C3') are particularly diagnostic. A significant difference in the chemical shifts of these carbons is observed between the syn and anti conformers. This is due to the different magnetic environments experienced by the sugar carbons depending on the proximity and orientation of the pyrimidine base. Vicinal coupling constants between protons and carbons (e.g., ¹J(C1'-H1')) can also provide quantitative data to approximate the glycosidic torsion angle (χ).

Below is an interactive table representing typical ¹³C NMR chemical shift differences observed for pyrimidine nucleosides, which are used to distinguish between syn and anti conformations.

| Carbon Atom | Conformation | Typical Chemical Shift (ppm) | General Observation |

| C2' | anti | ~70-75 | |

| syn | ~68-73 | Shielded (upfield shift) due to proximity to the C=O group of the base. | |

| C1' | anti | ~87-92 | |

| syn | ~85-90 | Shielded (upfield shift). | |

| C6 | anti | ~140-143 | |

| syn | ~140-143 | Generally less affected than sugar carbons. |

Note: The exact chemical shifts can vary based on solvent, temperature, and other substituents on the nucleoside.

These experimental NMR findings, when correlated with computational models, provide a comprehensive and robust understanding of the structural biology of this compound. northwestern.edu

Contextual Research: 6 Methylcytidine Within the Broader Landscape of Nucleic Acid Modifications

Comparison with N4-Methylcytidine (m4C) in Bacterial Epigenetics

N4-methylcytosine (m4C) is a DNA modification primarily found in bacteria and archaea. oup.com It plays a crucial role in various cellular processes, including defense against foreign DNA and regulation of gene expression. frontiersin.orgnih.gov

In bacteria, DNA methylation is a key component of restriction-modification (R-M) systems, which act as a primitive immune defense. oup.comnih.gov These systems consist of a methyltransferase (MTase) that modifies specific DNA sequences in the host genome and a restriction endonuclease (REase) that cleaves foreign DNA lacking this modification. oup.complos.org N4-methylcytosine, along with N6-methyladenine (m6A) and 5-methylcytosine (B146107) (m5C), serves as a protective mark on the host DNA. asm.org

The methylation of cytosine at the N4 position prevents the host DNA from being degraded by its own restriction enzymes. frontiersin.orgplos.org For instance, in Deinococcus radiodurans, the M.DraR1 methyltransferase specifically methylates the second cytosine in the sequence 5'-CCGCGG-3' at the N4 position, protecting it from cleavage by the cognate R.DraR1 endonuclease. frontiersin.orgnih.govmdpi.com Similarly, some Type III R-M systems, which typically use m6A for host protection, have been found to utilize m4C methylation. plos.org

| Bacterial Species | R-M System Component | Function | Reference |

|---|---|---|---|

| Deinococcus radiodurans | M.DraR1 (MTase) | Methylates the second cytosine in 5'-CCGCGG-3' at the N4 position. | frontiersin.orgnih.govmdpi.com |

| Deinococcus radiodurans | R.DraR1 (REase) | Cleaves unmethylated 5'-CCGCGG-3' sequences. | nih.govmdpi.com |

| Various Bacteria | Type III R-M Systems | Utilize m4C for host DNA protection. | plos.org |

Beyond its role in R-M systems, N4-methylcytosine has broader implications for bacterial evolution and gene regulation. nih.govnih.gov The presence of "orphan" methyltransferases, which lack a corresponding restriction enzyme, suggests that m4C has functions beyond defense. oup.com In Helicobacter pylori, the M2.HpyAII methyltransferase, the sole m4C MTase in this species, acts as a global epigenetic regulator. nih.gov Deletion of this enzyme leads to altered gene expression, affecting virulence, ribosome assembly, and natural transformation capacity. nih.gov

In Synechocystis sp. PCC 6803, methylation of the GGm4CC motif by M.Ssp6803II is involved in regulating gene expression and fine-tuning DNA replication and repair mechanisms. frontiersin.org Furthermore, in the liverwort Marchantia polymorpha, the presence of 4mC, introduced by a horizontally transferred bacterial methyltransferase, is critical for sperm motility and fertilization success, highlighting its role in developmental processes. bioengineer.org This discovery challenges the long-held belief that 4mC is exclusive to microbes and suggests its potential as an epigenetic mark in eukaryotes. bioengineer.orgnih.govresearchgate.net

Relationship to 5-Methylcytosine (m5C) in DNA and RNA Epigenetics

5-methylcytosine is a well-studied epigenetic modification in both DNA and RNA, playing a pivotal role in regulating gene expression and other cellular processes across all domains of life. taylorandfrancis.comfrontiersin.orgcaymanchem.comabpbio.com

In eukaryotes, DNA methylation primarily occurs at the C5 position of cytosine within CpG dinucleotides. taylorandfrancis.comencyclopedia.pub This reaction is catalyzed by a family of DNA methyltransferases (DNMTs), which transfer a methyl group from S-adenosyl methionine (SAM) to cytosine. taylorandfrancis.comfrontiersin.org DNMT1 is responsible for maintaining existing methylation patterns during DNA replication, while DNMT3A and DNMT3B are involved in de novo methylation. encyclopedia.pubfrontiersin.org

The process of demethylation can occur passively through replication-dependent dilution or actively through the action of Ten-eleven translocation (TET) enzymes. frontiersin.org TET proteins are dioxygenases that successively oxidize 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC). doi.orgresearchgate.net These oxidized forms can then be excised and replaced with an unmodified cytosine through the base excision repair (BER) pathway. researchgate.netcas.cz

In RNA, 5-methylcytidine (B43896) (m5C) is deposited by a different set of methyltransferases, including TRDMT1 (also known as DNMT2) and the NSUN family of enzymes. frontiersin.org

| Molecule | Enzyme Family | Function | Reference |

|---|---|---|---|

| DNA | DNMT1 | Maintenance of DNA methylation. | encyclopedia.pubfrontiersin.org |

| DNA | DNMT3A/3B | De novo DNA methylation. | encyclopedia.pubfrontiersin.org |

| DNA | TET enzymes | Oxidation of 5mC for active demethylation. | doi.orgresearchgate.net |

| RNA | TRDMT1 (DNMT2), NSUN family | Deposition of m5C on RNA. | frontiersin.org |

The location of 5mC within the genome has a significant impact on gene expression. frontiersin.org Methylation of CpG islands in promoter regions is generally associated with transcriptional repression. taylorandfrancis.comfrontiersin.org This can occur by directly inhibiting the binding of transcription factors or by recruiting methyl-binding domain (MBD) proteins that, in turn, recruit histone-modifying enzymes to create a repressive chromatin structure. plos.org

Conversely, the presence of 5mC within gene bodies is often positively correlated with gene expression. cas.cz The dynamic regulation of 5mC levels is crucial for various biological processes, including genomic imprinting, X-chromosome inactivation, and tissue-specific gene expression. frontiersin.orgnih.gov Alterations in 5mC patterns are also a common feature of many diseases, including cancer. frontiersin.org

In RNA, the function of m5C is still being elucidated, but it is known to be a minor constituent of both bacterial and eukaryotic RNA. caymanchem.comabpbio.com It has been implicated in processes such as RNA stability and translation. nih.gov

Interplay with N6-Methyladenosine (m6A) in RNA Biology

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and plays a critical role in almost every aspect of RNA metabolism. oup.comijbs.comoaepublish.comscienceopen.comnih.gov Like other epigenetic marks, m6A is a dynamic and reversible modification, regulated by a set of "writer," "eraser," and "reader" proteins. ijbs.comnih.gov

The m6A modification is installed by a methyltransferase complex, with METTL3 being the key catalytic subunit. oup.comscienceopen.com The removal of the methyl group is carried out by demethylases such as FTO and ALKBH5. oup.comscienceopen.com The biological effects of m6A are mediated by m6A-binding proteins, or "readers," which recognize the methylated adenosine (B11128) and influence the fate of the RNA molecule. oup.com

The interplay between different RNA modifications, such as m6A and 5-methylcytosine (m5C), adds another layer of complexity to gene regulation. frontiersin.orgoaepublish.comscienceopen.comnih.gov For instance, there is evidence of a negative correlation between m6A methylation and adenosine-to-inosine (A-to-I) editing. ijbs.com While the direct interplay between a hypothetical 6-methylcytidine and m6A is unknown, the established roles of other methylated nucleosides suggest that such interactions could have significant functional consequences for RNA processing, stability, and translation. The presence of multiple modifications on a single RNA molecule could create a complex "epitranscriptomic code" that fine-tunes gene expression in response to various cellular signals. frontiersin.org

Mechanisms of m6A Writers, Erasers, and Readers

The biological impact of N6-methyladenosine (m6A) is dictated by a coordinated system of proteins that install, remove, and recognize this modification. These proteins are categorized as "writers," "erasers," and "readers," respectively, and their interplay ensures precise spatiotemporal control over the m6A epitranscriptome.

Writers: The deposition of m6A is catalyzed by a large, multi-subunit methyltransferase complex. The core of this complex is a heterodimer consisting of Methyltransferase-like 3 (METTL3) and Methyltransferase-like 14 (METTL14). METTL3 functions as the primary catalytic subunit, while METTL14 serves a crucial structural role, stabilizing METTL3 and facilitating RNA substrate recognition. This core complex associates with several regulatory proteins, including Wilms' tumor 1-associating protein (WTAP), which is essential for localizing the complex to nuclear speckles, and VIRMA (Vir-like m6A methyltransferase associated), which guides the complex to specific sites near stop codons and within 3' untranslated regions (3' UTRs). Other components, such as ZC3H13 and RBM15/15B, help anchor the complex to specific RNA transcripts.

Erasers: The m6A modification is not permanent; its reversible nature is a key feature of its regulatory function. This removal is carried out by demethylases known as "erasers." The first identified m6A eraser was the fat mass and obesity-associated protein (FTO). FTO is an AlkB family dioxygenase that oxidatively removes the methyl group from N6-methyladenosine. A second eraser, AlkB homolog 5 (ALKBH5), also a member of the same family, directly reverses the methylation without an oxidative intermediate. The presence of these erasers allows the cell to dynamically tune the m6A status of specific transcripts in response to developmental cues or environmental stimuli.

Readers: The functional consequences of m6A are mediated by "reader" proteins that specifically bind to the m6A mark and recruit other effector proteins to influence the fate of the modified RNA. The most prominent family of m6A readers contains the YTH (YT521-B homology) domain. This family includes YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2. These proteins have distinct, albeit sometimes overlapping, functions. For instance, YTHDF2 is primarily known for promoting the decay of m6A-containing mRNAs by targeting them to processing bodies (P-bodies). YTHDF1 is reported to enhance the translation efficiency of its target transcripts. YTHDC1 is a nuclear reader that influences mRNA splicing. In addition to the YTH family, other proteins, such as the Insulin-like growth factor 2 mRNA-binding proteins (IGF2BP1, IGF2BP2, IGF2BP3), can also act as m6A readers, typically functioning to stabilize target mRNAs and promote their translation.

Table 1: Key Proteins in the m6A Regulatory Machinery

| Protein Category | Protein Name(s) | Primary Function |

|---|---|---|

| Writers | METTL3 | Catalytic subunit of the methyltransferase complex. |

| METTL14 | Structural subunit; stabilizes METTL3 and recognizes RNA. | |

| WTAP | Localizes the writer complex to nuclear speckles. | |

| VIRMA | Guides site-specific methylation, particularly in 3' UTRs. | |

| Erasers | FTO | Oxidative demethylase that removes the m6A mark. |

| ALKBH5 | Demethylase that directly reverses m6A methylation. | |

| Readers | YTHDF1 | Promotes translation of m6A-modified mRNA. |

| YTHDF2 | Mediates decay of m6A-modified mRNA. | |

| YTHDF3 | Works with YTHDF1 to promote translation and with YTHDF2 to accelerate decay. | |

| YTHDC1 | Nuclear reader that influences pre-mRNA splicing. |

Regulatory Roles of m6A in RNA Metabolism and Gene Expression

The installation and recognition of m6A marks influence nearly every step of an mRNA's life cycle, from its synthesis in the nucleus to its translation and eventual degradation in the cytoplasm. This post-transcriptional regulation provides a rapid and flexible mechanism for controlling gene expression.

mRNA Splicing: In the nucleus, m6A marks on pre-mRNA can influence alternative splicing. The nuclear reader protein YTHDC1 binds to m6A and can either recruit or block the binding of splicing factors (such as SRSF3 and SRSF10), thereby altering exon inclusion or exclusion. This allows for the production of multiple protein isoforms from a single gene, expanding the proteomic diversity of the cell.

mRNA Stability and Decay: The most well-characterized function of m6A is the regulation of mRNA stability. The cytoplasmic reader YTHDF2 is the primary driver of this process. Upon binding to an m6A-modified transcript, YTHDF2 recruits the CCR4-NOT deadenylase complex, which shortens the poly(A) tail of the mRNA. This deadenylation is a rate-limiting step that triggers subsequent mRNA degradation, effectively reducing the half-life of the transcript and lowering protein output.

mRNA Translation: The role of m6A in translation is complex and context-dependent. The reader protein YTHDF1 has been shown to promote the translation of its target mRNAs by interacting with translation initiation factors like eIF3. In contrast, m6A marks located within the 5' UTR can directly interfere with the translation initiation process, leading to reduced protein synthesis. Furthermore, the IGF2BP reader proteins can bind to m6A-marked transcripts, protecting them from decay and promoting their translation under specific cellular conditions, such as during stress or development.

Nuclear Export: m6A has also been implicated in the efficient export of mRNA from the nucleus to the cytoplasm. The modification may facilitate the interaction of mRNA with nuclear export machinery, ensuring a smooth transition to the sites of protein synthesis.

Table 2: Functional Outcomes of m6A Modification

| RNA Process | Key Reader Protein(s) | General Outcome |

|---|---|---|

| Splicing | YTHDC1 | Modulates alternative splicing by recruiting or blocking splicing factors. |

| Stability/Decay | YTHDF2 | Promotes mRNA degradation by recruiting the CCR4-NOT deadenylase complex. |

| Translation | YTHDF1, IGF2BPs | Can enhance translation efficiency by recruiting initiation factors. |

| (None - structural) | Can inhibit translation initiation when located in the 5' UTR. |

| Nuclear Export | (Mechanism under study) | Facilitates the transport of mRNA from the nucleus to the cytoplasm. |

Broader Implications of Nucleoside Modifications in Cellular Processes

The principles established through the study of m6A extend to a wider field known as epitranscriptomics, which encompasses all post-transcriptional RNA modifications. This regulatory layer is fundamental to cellular function, acting in concert with epigenetic and transcriptional control to fine-tune gene expression programs.

Regulation of Gene Expression through Epitranscriptomic Marks

Epitranscriptomics adds a critical layer of regulatory complexity to the central dogma of molecular biology. Just as epigenetic marks on DNA and histones control access to the genetic code, epitranscriptomic marks on RNA molecules dictate their subsequent fate and function. The "RNA code" is written by a diverse set of enzymes (writers), can be removed by others (erasers), and is interpreted by specific binding proteins (readers).

This system allows for precise post-transcriptional control. Beyond m6A, the epitranscriptome includes over 170 different chemical modifications. Notable examples include:

Pseudouridine (B1679824) (Ψ): The most abundant RNA modification, Ψ is an isomer of uridine (B1682114). It is installed by pseudouridine synthases and can alter RNA structure and stability, influencing processes like splicing and translation.

5-methylcytosine (m5C): Another well-studied modification, m5C is deposited by NSUN family methyltransferases. It is known to enhance mRNA stability and promote nuclear export.

N1-methyladenosine (m1A): This modification occurs on tRNA and mRNA and can disrupt Watson-Crick base pairing, impacting RNA structure and translation.

Collectively, these marks create a complex regulatory landscape on RNA molecules. The presence, absence, or combination of different modifications on a single transcript can determine its localization, its interaction partners, its translation efficiency, and its ultimate lifespan. This intricate control mechanism allows cells to generate highly nuanced responses to developmental and environmental signals without altering the underlying genomic sequence.

Dynamic Nature of RNA Modifications and Cellular Homeostasis

A defining feature of many epitranscriptomic marks, particularly those on mRNA, is their dynamic and reversible nature. This contrasts with many modifications found on stable, non-coding RNAs like ribosomal RNA (rRNA) and transfer RNA (tRNA), which are often installed co-transcriptionally and remain static to ensure the structural integrity and constitutive function of the translational machinery.

The reversibility of marks like m6A, mediated by the opposing activities of writer and eraser enzymes, provides a powerful mechanism for cellular adaptation and the maintenance of homeostasis. The balance between methylation (by METTL3/14) and demethylation (by FTO/ALKBH5) allows the cell to rapidly remodel the epitranscriptome in response to various stimuli. For example, under conditions of cellular stress, the expression or activity of writers and erasers can be altered, leading to global changes in the m6A levels of thousands of transcripts. This can selectively stabilize mRNAs encoding pro-survival proteins while simultaneously promoting the decay of mRNAs for proteins involved in normal proliferation.

This dynamic control is essential for a wide range of biological processes, including stem cell differentiation, immune response, and circadian rhythms. The ability to quickly modulate the stability and translation of specific mRNA pools allows cells to mount swift and appropriate responses to changing conditions, thereby preserving cellular and organismal homeostasis. Dysregulation of this dynamic balance is increasingly linked to human diseases, highlighting the fundamental importance of epitranscriptomic regulation in health and pathology.

Future Directions and Emerging Research Avenues for 6 Methylcytidine

Development of Novel 6-Methylcytidine-Based Research Tools

The unique structural properties of this compound make it a valuable candidate for the development of sophisticated research tools to probe biological systems. Its potential lies in its ability to be incorporated into nucleic acids, offering a specific tag or a point of structural alteration.

Future research is anticipated to focus on the design and synthesis of novel fluorescent and hybridization-sensitive probes incorporating this compound. These probes could be instrumental in live-cell imaging of RNA, allowing for real-time tracking of specific transcripts and their dynamics. By strategically placing this compound within an oligonucleotide sequence, researchers can create probes with enhanced specificity and binding affinity. The development of such tools would build upon existing principles of hybridization-sensitive fluorescent oligonucleotides, where the fluorescence is modulated upon binding to the target nucleic acid sequence. rsc.org

Another promising area is the creation of chemical probes to investigate RNA-modifying enzymes. By incorporating reactive moieties into this compound, scientists can design activity-based probes to identify and characterize enzymes that interact with this modified nucleoside. princeton.edu This approach, which has been successfully used for other modified nucleosides, can help elucidate the cellular machinery that recognizes and processes this compound.

Furthermore, the synthesis of this compound-containing oligonucleotides with specific functionalities could lead to the development of new molecular biology reagents. These could include molecules for targeted gene silencing or for the selection of aptamers with unique binding properties. The introduction of the methyl group at the 6th position can alter the base-pairing properties and the local helical structure of DNA and RNA, which can be exploited for these applications.

| Research Tool Concept | Potential Application | Key Features |

| Fluorescent Probes | Live-cell RNA imaging, diagnostics | High signal-to-background ratio, target specific |

| Activity-Based Probes | Identification of interacting enzymes | Covalent modification of the target enzyme |

| Functionalized Oligonucleotides | Gene silencing, aptamer selection | Altered binding affinity and specificity |

Advanced Studies on Enzymatic Pathways Involving this compound

Understanding the enzymatic pathways that synthesize, recognize, and degrade this compound is crucial for unraveling its biological roles. While much is known about the enzymes that handle 5-methylcytosine (B146107), the enzymatic landscape for this compound remains largely unexplored. oup.com

Future research will likely focus on identifying and characterizing the methyltransferases responsible for the biosynthesis of this compound. This will involve screening known RNA and DNA methyltransferases for their activity towards cytidine (B196190) at the C6 position. The discovery of such enzymes would be a significant step in understanding the endogenous presence and regulation of this modification. The conserved family of DNA methyltransferase enzymes (MTases) are known to catalyze the generation of 5mC, and it is plausible that a related enzyme could be responsible for 6-methylation. nih.gov

Equally important will be the identification of demethylases that can remove the methyl group from this compound, suggesting a dynamic regulatory role. The TET family of enzymes, known for oxidizing 5-methylcytosine, could be investigated for any potential activity on this compound. nih.gov The existence of a reversible modification system would imply a functional significance for this compound in cellular processes.

Moreover, studies will be needed to determine how "reader" proteins, which specifically recognize methylated nucleosides, interact with this compound. The YTH domain-containing family of proteins, which are known readers of N6-methyladenosine, provide a model for how such reader proteins for this compound might be identified and characterized. nih.gov Understanding these interactions will be key to elucidating the downstream functional consequences of this modification.

| Enzyme Class | Research Question | Potential Experimental Approach |

| Methyltransferases | Which enzymes synthesize this compound? | In vitro enzyme assays with purified methyltransferases and cytidine substrates. |

| Demethylases | Are there enzymes that remove the methyl group from this compound? | Screening of known demethylases (e.g., TET enzymes) for activity on this compound-containing substrates. |

| Reader Proteins | What proteins specifically recognize this compound? | Proteomic approaches using this compound-containing baits to pull down interacting proteins. |

Integration of Computational and Experimental Approaches in Design and Discovery

The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery and molecular biology. This integrated approach is poised to accelerate research on this compound, from understanding its fundamental properties to designing novel therapeutic agents.

In the realm of drug design, computational screening can be employed to identify small molecules that bind specifically to this compound-containing nucleic acid structures or to the active sites of enzymes that process this modified nucleoside. This "in silico" screening can significantly narrow down the number of candidate compounds that need to be synthesized and tested experimentally, thereby saving time and resources. The principles of metabolism-guided drug design can also be applied, where computational models predict the metabolic fate of this compound-based drugs. rsc.org

Experimental techniques, such as X-ray crystallography and NMR spectroscopy, will be essential for validating the structural predictions from computational models. Furthermore, high-throughput screening of compound libraries against enzymes involved in this compound metabolism will be necessary to identify potent and selective inhibitors or modulators. nih.gov The iterative cycle of computational design, experimental testing, and refinement of the computational models will be a key driver of progress in this field.

| Approach | Application in this compound Research | Examples of Techniques |

| Computational | Predicting structural and energetic effects, virtual screening of small molecules. | Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, Docking studies. |

| Experimental | Validating computational models, high-throughput screening, structural biology. | X-ray crystallography, NMR spectroscopy, Enzyme kinetics, Surface plasmon resonance. |

| Integrated | Rational design of research tools and therapeutic agents. | Iterative cycle of computational prediction and experimental validation. |

Q & A

Q. What validation protocols ensure the specificity of antibodies or chemical probes targeting this compound?

- Methodological Answer : Perform competitive ELISA with methylated versus non-methylated cytidine analogs. Validate cross-reactivity using RNA pull-down assays and mass spectrometry .

Ethical & Reporting Standards

Q. How should researchers document synthetic procedures for this compound derivatives to ensure reproducibility?

Q. What criteria determine whether contradictory findings on this compound’s biological roles warrant further investigation versus dismissal?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.